molecular formula C13H14BrN3O B12949213 2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-56-2

2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one

Katalognummer: B12949213
CAS-Nummer: 88723-56-2
Molekulargewicht: 308.17 g/mol
InChI-Schlüssel: YNEBEJRJACHYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of bromoketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenethylamino group and an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 2-(phenethylamino)-1H-imidazole-4-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to various biological effects, which are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-phenylethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-fluorophenyl)ethanone

Uniqueness

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the phenethylamino group and the imidazole ring, which confer distinct chemical and biological properties. Compared to other bromoketones, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research.

Eigenschaften

CAS-Nummer

88723-56-2

Molekularformel

C13H14BrN3O

Molekulargewicht

308.17 g/mol

IUPAC-Name

2-bromo-1-[2-(2-phenylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C13H14BrN3O/c14-8-12(18)11-9-16-13(17-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,15,16,17)

InChI-Schlüssel

YNEBEJRJACHYRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=NC=C(N2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.